

Understanding the Metabolic Fate of AB-INACA: An In Vivo Perspective

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Compound of Interest

Compound Name: *AB-Inaca*

Cat. No.: *B10860726*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AB-INACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in forensic cases. Understanding its metabolic fate is crucial for toxicological screening, clinical diagnosis, and the development of potential therapeutic interventions. This document provides a detailed overview of the in vivo metabolism of **AB-INACA**, summarizing key findings from published research, and offers standardized protocols for conducting similar studies.

Metabolic Pathways of AB-INACA

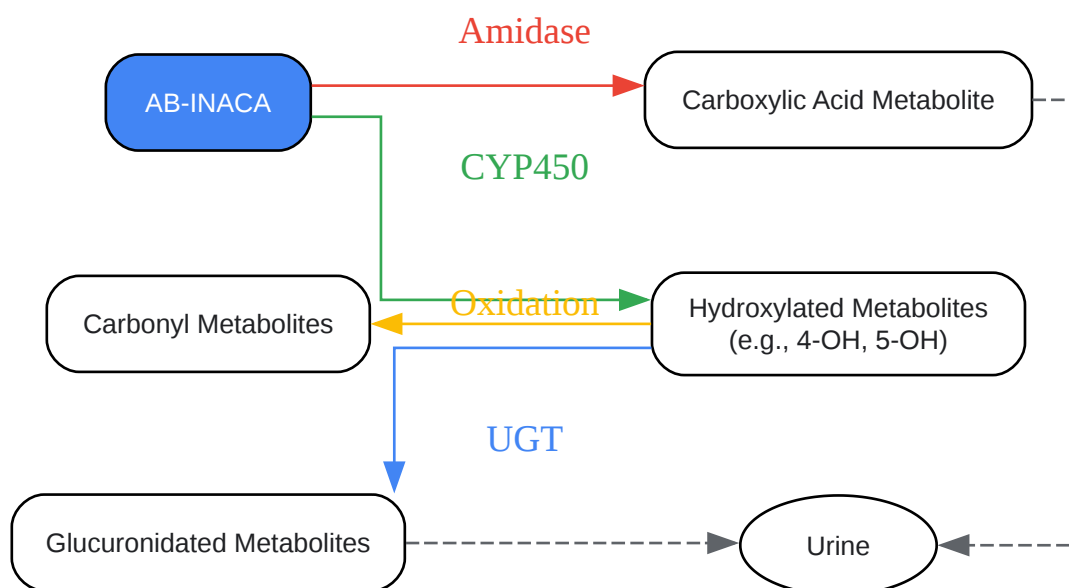
In vivo, **AB-INACA** undergoes extensive Phase I and Phase II metabolism, leading to a variety of metabolites. The primary metabolic transformations include hydrolysis, hydroxylation, and glucuronidation. These processes are designed to increase the water solubility of the compound, facilitating its excretion from the body.

The major metabolic pathways for **AB-INACA** and structurally similar synthetic cannabinoids, such as AB-PINACA, have been elucidated through studies involving human liver microsomes, human hepatocytes, and analysis of authentic human urine and blood samples.^{[1][2][3]} The biotransformation of **AB-INACA** primarily involves:

- Amide Hydrolysis: The terminal amide group is hydrolyzed to form a carboxylic acid metabolite. This is often a major metabolic pathway.[2]
- Hydroxylation: Hydroxyl groups are added to various positions on the molecule, most commonly on the pentyl side chain and the indazole ring. Monohydroxylated and dihydroxylated metabolites are frequently observed.
- Carbonyl Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones.
- Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid, forming more water-soluble glucuronide conjugates for excretion.

Some studies have shown that the primary phase I oxidative metabolites of AB-PINACA, a close analog of **AB-INACA**, are 4OH- and 5OH-AB-PINACA. Importantly, these hydroxylated metabolites can retain significant affinity and agonist activity at cannabinoid receptors (CB1Rs), potentially contributing to the overall pharmacological and toxicological effects.

The following diagram illustrates the generalized metabolic pathway of **AB-INACA**.



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Generalized metabolic pathway of **AB-INACA**.

Quantitative Data Summary

The following table summarizes quantitative data on **AB-INACA** and its metabolites from in vivo studies. It is important to note that concentrations can vary significantly based on the dose, route of administration, and individual metabolic differences.

| Compound | Matrix | Concentration | Study Population | Reference |
|--|--------|--|--------------------------------|-----------|
| AB-PINACA | Urine | 33.1 ng/mL (total 4-OH and 5-OH metabolites) | Human (Forensic Case) | |
| AB-PINACA Metabolites (M1A and M3A of AB-CHMINACA) | Urine | ~40 ng/mL | Human (Forensic Case) | |
| AB-PINACA Metabolites (M1A and M3A of AB-CHMINACA) | Blood | 1.5 and 13.6 ng/mL | Human (Forensic Case) | |
| AB-PINACA | Blood | 1.8–127 nM | Human (Impaired Driving Cases) | |
| AB-PINACA Pentanoic Acid | Serum | 345 ng/mL | Human (Infant Exposure Case) | |
| AB-PINACA | Serum | 42 ng/mL | Human (Infant Exposure Case) | |

Experimental Protocols

This section details standardized protocols for the in vivo study of **AB-INACA** metabolism, based on methodologies reported in the literature.

Animal Model and Dosing Protocol

A common in vivo model for studying the metabolism of synthetic cannabinoids is the rat.

- **Animal Model:** Male Wistar rats (200-250 g) are typically used. Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
- **Dosing:** **AB-INACA** can be dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). Administration is often performed via intraperitoneal (IP) injection. A typical dose used in studies with similar compounds is 5 mg/kg body weight, administered daily for a period of 5 days to simulate repeated exposure.

Sample Collection Protocol

- **Urine:** Rats are housed in metabolic cages to allow for the collection of urine. Urine samples are collected daily, typically over a 24-hour period. Samples should be stored at -20°C or lower until analysis.
- **Blood:** Blood samples can be collected at various time points post-administration to study the pharmacokinetics of the parent drug and its metabolites. Terminal blood collection can be performed via cardiac puncture under anesthesia. Plasma or serum is separated by centrifugation and stored at -80°C.
- **Tissues:** At the end of the study, animals are euthanized, and organs such as the liver, kidneys, and lungs are harvested. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

Sample Preparation and Extraction Protocol

- **Urine:** For the analysis of metabolites, urine samples often require enzymatic hydrolysis to cleave glucuronide conjugates.
 - To 1 mL of urine, add a suitable internal standard.
 - Add β -glucuronidase/arylsulfatase and incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 1 hour).
 - Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
- **Blood/Plasma/Serum:**

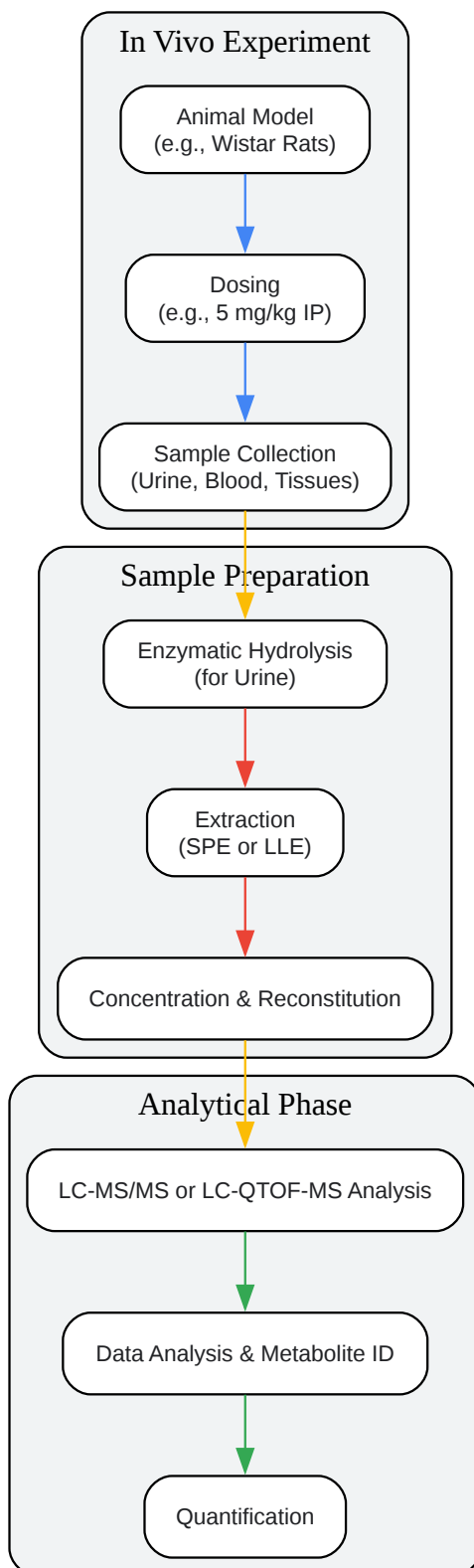
- To 1 mL of plasma or serum, add an internal standard.
- Perform protein precipitation by adding a solvent like acetonitrile.
- Centrifuge to pellet the proteins and collect the supernatant.
- The supernatant can be further concentrated and reconstituted in a suitable solvent for analysis.
- Tissues:
 - Homogenize the tissue samples in a suitable buffer.
 - Perform extraction using an appropriate method such as LLE or SPE.

Analytical Methodology

The identification and quantification of **AB-INACA** and its metabolites are typically performed using high-resolution mass spectrometry techniques.

- Instrumentation:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
 - Gas Chromatography-Mass Spectrometry (GC-MS)
 - Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
- Chromatographic Separation: A C8 or C18 analytical column is commonly used for liquid chromatography. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed to separate the parent compound and its metabolites.
- Mass Spectrometry: High-resolution mass spectrometry allows for the accurate mass measurement of parent and fragment ions, which is crucial for the tentative identification of metabolites. Data-dependent acquisition modes can be used to trigger fragmentation of detected compounds for structural elucidation.

The following diagram illustrates a general experimental workflow for in vivo studies of **AB-INACA** metabolism.



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